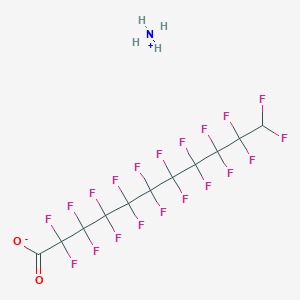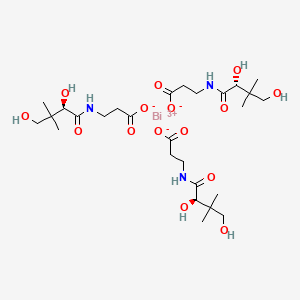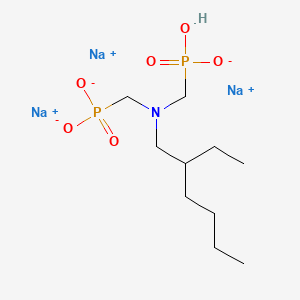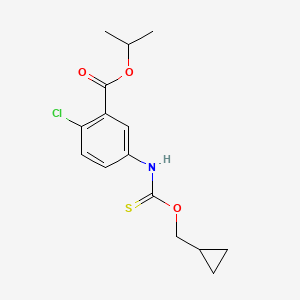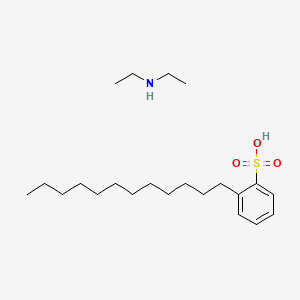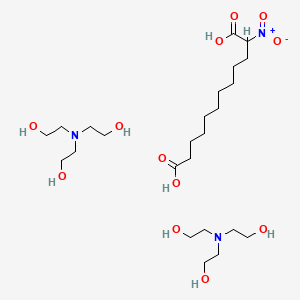
Einecs 309-394-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrododecanedioic acid, compound with 2,2’,2’‘-nitrilotriethanol, involves the reaction of nitrododecanedioic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrododecanedioic acid derivatives.
Scientific Research Applications
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A similar compound with a different functional group.
Nitrobenzoic acid: Another nitro-containing compound with different carbon chain length.
Nitrilotriacetic acid: A compound with similar nitrogen-containing functional groups.
Uniqueness
Nitrododecanedioic acid, compound with 2,2’,2’'-nitrilotriethanol, is unique due to its specific combination of functional groups and carbon chain length. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
100258-50-2 |
|---|---|
Molecular Formula |
C24H51N3O12 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrododecanedioic acid |
InChI |
InChI=1S/C12H21NO6.2C6H15NO3/c14-11(15)9-7-5-3-1-2-4-6-8-10(12(16)17)13(18)19;2*8-4-1-7(2-5-9)3-6-10/h10H,1-9H2,(H,14,15)(H,16,17);2*8-10H,1-6H2 |
InChI Key |
VBWDESBYCOWJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(C(=O)O)[N+](=O)[O-])CCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


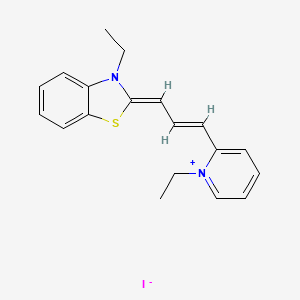
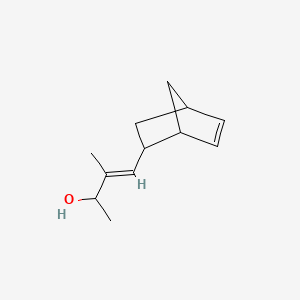
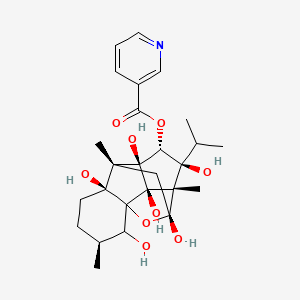
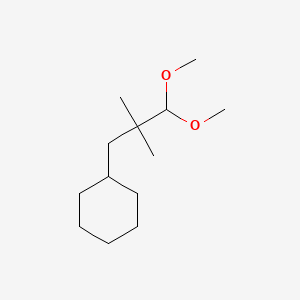

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
